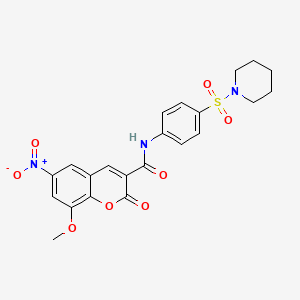

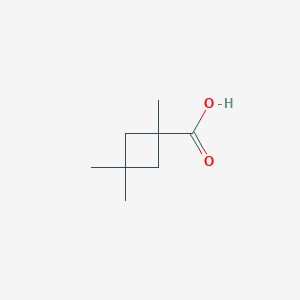

1,3,3-Trimethylcyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylcyclobutane-1-carboxylic acid, also known as TCC, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential applications. TCC is a chiral compound, meaning it exists in two mirror-image forms, and has been found to exhibit various biological activities.

Scientific Research Applications

Chemical Synthesis and Structural Insights

1,3,3-Trimethylcyclobutane-1-carboxylic acid plays a significant role in the synthesis and study of cyclobutane-containing compounds. The synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids highlights the application of cyclobutane derivatives in achieving high enantiomeric excess and overall yields through a chiral uracil equivalent. This method demonstrates the utility of cyclobutane structures in constructing complex, chiral molecules (Gauzy et al., 2004).

Furthermore, the folding into a 12-helical conformation by cyclobutane beta-amino acid oligomers emphasizes the conformational preferences of these molecules in both solution and solid states, suggesting their potential in designing novel biomimetic structures (Fernandes et al., 2010).

Additionally, the study of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids reveals the impact of stereochemistry on physical-chemical properties, such as pKa values, providing insights into the influence of structural elements on the behavior of cyclobutane derivatives (Chernykh et al., 2016).

Advanced Material and Polymer Research

The solid-state trimerisation of a diene diacid resulting in a bicyclobutyl with carboxylic acid groups showcases the application of cyclobutane derivatives in material science, particularly in the synthesis of novel polymeric structures. This research not only provides a new method for constructing bicyclobutyl compounds but also expands the potential applications of cyclobutane derivatives in developing materials with unique properties (Atkinson et al., 2011).

Diagnostic and Therapeutic Research

Cyclobutane derivatives have shown potential in diagnostic and therapeutic research, particularly in tumor imaging with positron emission tomography (PET). The improved synthesis of anti-[18F]FACBC, a non-natural amino acid, underlines the applicability of cyclobutane structures in creating compounds suitable for large-scale preparations and human use, indicating the significance of cyclobutane derivatives in advancing medical imaging technologies (McConathy et al., 2003).

properties

IUPAC Name |

1,3,3-trimethylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSRNZADBBEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)

![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)